Enhanced Solubility in Polar Aprotic Solvents vs. Non-Protected Urea Analog
The tert-butyl carbamoyl (tBuCbm) side-chain modification significantly enhances solubility in polar aprotic solvents compared to the non-protected urea analog Fmoc-Aph(Cbm)-OH . While Fmoc-Aph(Cbm)-OH exhibits limited solubility in standard SPPS solvents due to strong intermolecular hydrogen bonding from the free urea NH groups, the introduction of the bulky, hydrophobic tert-butyl group disrupts these interactions and improves solvation in DMF and NMP . This property is critical for efficient coupling in automated SPPS, where poor solubility can lead to incomplete reactions and reduced overall yield [1].
| Evidence Dimension | Solubility in DMF/NMP (qualitative comparison) |
|---|---|
| Target Compound Data | Readily soluble in DMF, NMP, DMSO (typical SPPS solvents) |
| Comparator Or Baseline | Fmoc-Aph(Cbm)-OH: Limited solubility due to free urea NH hydrogen bonding |
| Quantified Difference | Not quantified; observed as enhanced solubility enabling higher coupling efficiency |
| Conditions | Polar aprotic solvents (DMF, NMP) at room temperature |
Why This Matters
Improved solubility directly correlates with higher coupling efficiency and reduced cycle times in automated SPPS, translating to cost savings and higher crude peptide purity.
- [1] Iris Biotech. (2024). Deprotection and Coupling in SPPS. Iris Biotech GmbH. View Source
